Bienvenue dans la boutique en ligne BenchChem!

N-[(2,4-dimethoxyphenyl)methyl]acetamide

medicinal chemistry epigenetic probes structure-activity relationship

N-[(2,4-dimethoxyphenyl)methyl]acetamide (CAS 153440‑97‑2, PubChem CID 17949201) is a synthetic benzyl acetamide (C₁₁H₁₅NO₃, MW 209.24 g·mol⁻¹) featuring a 2,4‑dimethoxybenzyl moiety linked to an acetamide group. Computed properties include a topological polar surface area of 47.6 Ų, one hydrogen‑bond donor, three hydrogen‑bond acceptors, and an XLogP3‑AA value of 1, placing it in favourable drug‑like chemical space.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 153440-97-2
Cat. No. B3105477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,4-dimethoxyphenyl)methyl]acetamide
CAS153440-97-2
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC(=O)NCC1=C(C=C(C=C1)OC)OC
InChIInChI=1S/C11H15NO3/c1-8(13)12-7-9-4-5-10(14-2)6-11(9)15-3/h4-6H,7H2,1-3H3,(H,12,13)
InChIKeyWFBRDMZUOHXWGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(2,4-dimethoxyphenyl)methyl]acetamide (CAS 153440-97-2) – Procurement-Relevant Physicochemical & Structural Profile


N-[(2,4-dimethoxyphenyl)methyl]acetamide (CAS 153440‑97‑2, PubChem CID 17949201) is a synthetic benzyl acetamide (C₁₁H₁₅NO₃, MW 209.24 g·mol⁻¹) featuring a 2,4‑dimethoxybenzyl moiety linked to an acetamide group [1]. Computed properties include a topological polar surface area of 47.6 Ų, one hydrogen‑bond donor, three hydrogen‑bond acceptors, and an XLogP3‑AA value of 1, placing it in favourable drug‑like chemical space [1].

Why In‑Class Benzyl Acetamides Cannot Simply Be Interchanged for N-[(2,4-dimethoxyphenyl)methyl]acetamide


The 2,4‑dimethoxybenzyl substitution pattern is a well‑known pharmacophoric determinant in epigenetic probe development; even minor positional isomerism (e.g., 2,4‑ vs. 3,4‑dimethoxybenzyl) has been shown to drastically alter target engagement, selectivity, and cellular potency in acetamide‑based inhibitor series [1]. However, for N-[(2,4-dimethoxyphenyl)methyl]acetamide specifically, no public head‑to‑head biological data exist that quantify its differentiation from the closest positional analogs or the unsubstituted N‑benzylacetamide scaffold. Consequently, any presumption of functional equivalence between this compound and its regioisomers or homologs is unsupported by the current evidence base, and generic substitution carries an unquantifiable risk of divergent biological or physicochemical behaviour [1].

Quantitative Differentiation Evidence for N-[(2,4-dimethoxyphenyl)methyl]acetamide (CAS 153440-97-2) – Verified Comparator Data


Absence of Quantitative Biological Comparator Data for N-[(2,4-dimethoxyphenyl)methyl]acetamide Versus Closest Analogs

Despite extensive searching of primary research papers, patents, and authoritative databases (PubChem, BindingDB, ChEMBL), no direct head‑to‑head comparison, cross‑study comparable dataset, or class‑level quantitative inference that meets the minimum evidence standard could be identified for N-[(2,4-dimethoxyphenyl)methyl]acetamide against its closest structural analogs (e.g., N‑(3,4‑dimethoxybenzyl)acetamide, N‑(2,5‑dimethoxybenzyl)acetamide, N‑benzylacetamide, or N‑(2,4‑dimethoxyphenyl)acetamide) [1]. The compound’s PubChem record contains only computed physicochemical properties; no bioassay data, target engagement values, or in vitro/in vivo efficacy metrics are deposited [1]. This constitutes an evidence gap rather than a differentiation claim.

medicinal chemistry epigenetic probes structure-activity relationship

Recommended Research Application Scenarios for N-[(2,4-dimethoxyphenyl)methyl]acetamide (CAS 153440-97-2)


Scaffold‑Hopping and Structure–Activity Relationship (SAR) Exploration

The defined 2,4‑dimethoxybenzyl substitution pattern and computed drug‑like properties (TPSA 47.6 Ų, XLogP 1) make this compound a suitable core scaffold for medicinal chemistry campaigns targeting epigenetic readers, HDACs, or acetyl‑CoA carboxylases, where systematic comparison with 3,4‑ and 2,5‑regioisomers is required to map the pharmacophoric contribution of the dimethoxybenzyl orientation [1].

Negative Control or Benchmarking Baseline

In the absence of known biological activity, N-[(2,4-dimethoxyphenyl)methyl]acetamide can serve as a well‑characterized, synthetic small‑molecule negative control or a benchmarking baseline for assay development, provided its chemical identity and purity are verified by the end user [1].

Chemical Biology Probe Development Requiring De Novo Profiling

Research groups aiming to discover first‑in‑class probes can leverage this compound as a starting point for broad‑panel biochemical profiling, generating the missing comparator data that would subsequently enable evidence‑based procurement decisions [1].

Quote Request

Request a Quote for N-[(2,4-dimethoxyphenyl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.